![molecular formula C12H11N3O4 B2827294 Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate CAS No. 943144-40-9](/img/structure/B2827294.png)
Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate
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Overview
Description
Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate is a chemical compound with the molecular formula C12H11N3O4 . It has a molecular weight of 261.24 . The IUPAC name for this compound is ethyl 1-(2-nitrophenyl)-1H-imidazole-4-carboxylate .
Molecular Structure Analysis
The InChI code for Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate is 1S/C12H11N3O4/c1-2-19-12(16)9-7-14(8-13-9)10-5-3-4-6-11(10)15(17)18/h3-8H,2H2,1H3 .Physical And Chemical Properties Analysis
Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate is a compound with a molecular weight of 261.23 .Scientific Research Applications
Hydrolysis and Crystallization Studies
The hydrolysis of related compounds like ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate leads to crystallized forms that are linked through hydrogen bonding into a three-dimensional network. This is significant for understanding the behavior and applications of similar compounds in crystallography and material sciences (Wu, Liu, & Ng, 2005).
Synthesis of Heterocyclic Compounds
Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate is closely related to compounds used in the synthesis of N-fused heterocyclic compounds. These compounds have applications in various fields, including pharmaceuticals and organic chemistry (Hosseini & Bayat, 2019).
Formation of Fused Triazines
The compound is instrumental in building fused triazines, which are planar, angular tri-heterocycles with potential biological activity. This application is vital in the development of new pharmaceuticals and biological agents (Zamora et al., 2004).
Catalysis in Ester Hydrolysis
Imidazole derivatives, including those related to ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate, are known to catalyze the hydrolysis of esters. This catalysis is essential in understanding enzymatic hydrolysis and has implications in biochemistry and pharmaceuticals (Bender & Turnquest, 1957).
HIV-1 Reverse Transcriptase Inhibition
Derivatives of imidazole compounds, which are structurally related to ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate, have been studied for their potential as HIV-1 non-nucleoside reverse transcriptase inhibitors, highlighting their importance in antiviral research (De Martino et al., 2005).
β-Glucuronidase Inhibition Studies
The biology-oriented drug synthesis of similar imidazole derivatives has revealed their inhibitory activity against β-glucuronidase. This finding is significant in developing new therapeutic agents (Salar et al., 2017).
Safety and Hazards
Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of the compound, and it should be used only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .
properties
IUPAC Name |
ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c1-2-19-12(16)9-7-14(8-13-9)10-5-3-4-6-11(10)15(17)18/h3-8H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTDZMSDPAVUGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C=N1)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate |
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